molecular formula C19H15NO3 B6363453 2-(4-Benzyloxyphenyl)nicotinic acid CAS No. 1261936-08-6

2-(4-Benzyloxyphenyl)nicotinic acid

Cat. No.: B6363453
CAS No.: 1261936-08-6
M. Wt: 305.3 g/mol
InChI Key: IXXAMZXLLKXIFZ-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)nicotinic acid is a chemical compound known for its versatility in scientific research. It is utilized in various fields such as drug development, materials science, and biological research. This compound is a derivative of nicotinic acid, which is a naturally occurring pyridine carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid derivatives, including 2-(4-Benzyloxyphenyl)nicotinic acid, often involves multicomponent reactions. One common method is the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . For instance, the synthesis can involve the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides .

Industrial Production Methods

Industrial production of nicotinic acid derivatives typically involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency, although it produces nitrous oxide as a by-product, which has significant environmental impacts .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nicotinic acid derivatives can produce various nitriles, esters, and amides .

Scientific Research Applications

2-(4-Benzyloxyphenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is utilized in biological research to study cellular processes and molecular interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)nicotinic acid involves its interaction with molecular targets and pathways within cells. It acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . This mechanism is similar to that of niacin, a related compound.

Comparison with Similar Compounds

2-(4-Benzyloxyphenyl)nicotinic acid can be compared with other similar compounds, such as:

    4-(2-Benzyloxyphenyl)nicotinic acid: This compound has a similar structure but differs in the position of the benzyloxy group.

    Nicotinic acid: The parent compound, which is a naturally occurring pyridine carboxylic acid.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-7-4-12-20-18(17)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAMZXLLKXIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688435
Record name 2-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-08-6
Record name 2-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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